molecular formula C19H12BrN3O3 B6098671 1-(4-bromophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-bromophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6098671
M. Wt: 410.2 g/mol
InChI Key: GABOKXXZAROQGJ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has received significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrimidine derivative that contains a bromophenyl and an indole moiety, which are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-bromophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a kinase inhibitor. This compound has been shown to inhibit specific kinases that are involved in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its potential as a kinase inhibitor and its effects on specific cellular processes. Another direction is to explore its potential as an anti-cancer agent and to study its mechanism of action in cancer cells. Additionally, further research is needed to determine the potential toxicity of this compound and to develop methods for reducing its toxicity.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported in the literature. One of the methods involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide to yield 4-(ethoxycarbonyl)phenylammonium bromide. This intermediate is then reacted with indole-3-carbaldehyde in the presence of glacial acetic acid to yield the desired pyrimidine derivative.

Scientific Research Applications

1-(4-bromophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in drug discovery and development. This compound has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been studied for its potential as a kinase inhibitor.

properties

IUPAC Name

1-(4-bromophenyl)-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O3/c20-12-5-7-13(8-6-12)23-18(25)15(17(24)22-19(23)26)9-11-10-21-16-4-2-1-3-14(11)16/h1-10,25H,(H,22,24,26)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABOKXXZAROQGJ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Br)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Br)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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